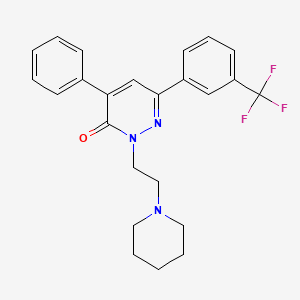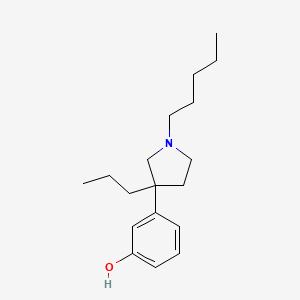
3-(1-Pentyl-3-propylpyrrolidin-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Pentyl-3-propylpyrrolidin-3-yl)phenol: is a chemical compound with the molecular formula C18H29NO It is a substituted phenol, which means it has a phenol group (a benzene ring with a hydroxyl group) with additional substituents attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Pentyl-3-propylpyrrolidin-3-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids . This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Pentyl-3-propylpyrrolidin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the pyrrolidine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(1-Pentyl-3-propylpyrrolidin-3-yl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound may be studied for its potential biological activities. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Its effects on various biological pathways make it a candidate for drug development and pharmacological studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3-(1-Pentyl-3-propylpyrrolidin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The pyrrolidine ring may interact with receptors or enzymes, modulating their activity. The exact mechanism depends on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
3-(1-Pentyl-3-propylpyrrolidin-3-yl)phenol: shares similarities with other substituted phenols and pyrrolidine derivatives.
Phenol: The basic structure of phenol is similar, but without the additional substituents.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring and various substituents can have similar properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of a phenol group with a substituted pyrrolidine ring. This combination imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
38190-96-4 |
|---|---|
Formule moléculaire |
C18H29NO |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
3-(1-pentyl-3-propylpyrrolidin-3-yl)phenol |
InChI |
InChI=1S/C18H29NO/c1-3-5-6-12-19-13-11-18(15-19,10-4-2)16-8-7-9-17(20)14-16/h7-9,14,20H,3-6,10-13,15H2,1-2H3 |
Clé InChI |
OLBVZLXQANREEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1CCC(C1)(CCC)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


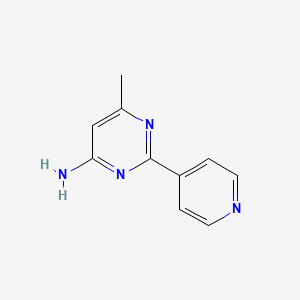
![(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924217.png)
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
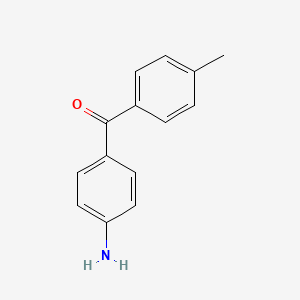
![5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B12924230.png)
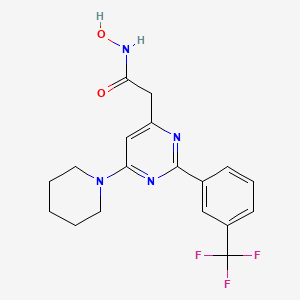

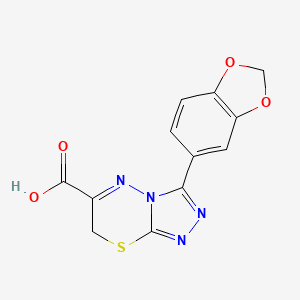
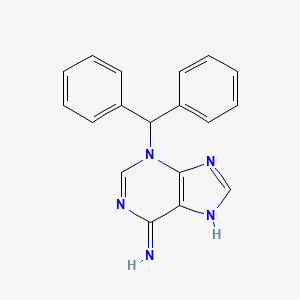
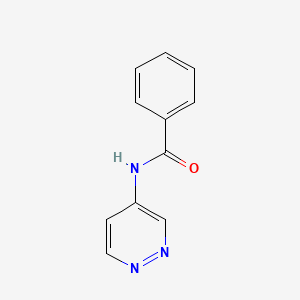
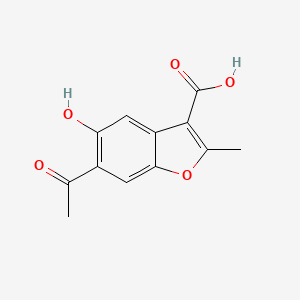
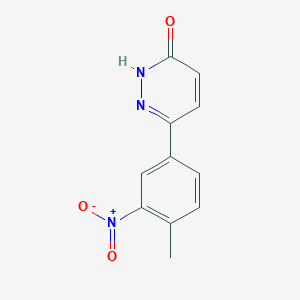
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
